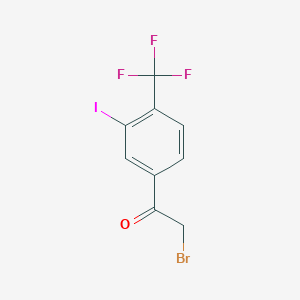

3-Iodo-4-(trifluoromethyl)phenacyl bromide

Description

3-Iodo-4-(trifluoromethyl)phenacyl bromide is a halogenated aromatic compound featuring a phenacyl bromide core substituted with an iodine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position. Its molecular formula is C₉H₅BrF₃IO, with a molecular weight of 408.95 g/mol (calculated based on isotopic masses). This compound is structurally analogous to other phenacyl halides but distinguished by its unique substitution pattern, which may influence its applications in organic synthesis, medicinal chemistry, or materials science.

Properties

Molecular Formula |

C9H5BrF3IO |

|---|---|

Molecular Weight |

392.94 g/mol |

IUPAC Name |

2-bromo-1-[3-iodo-4-(trifluoromethyl)phenyl]ethanone |

InChI |

InChI=1S/C9H5BrF3IO/c10-4-8(15)5-1-2-6(7(14)3-5)9(11,12)13/h1-3H,4H2 |

InChI Key |

SLJLJPDGDKVPPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)I)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Iodo-4-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3-Iodo-4-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

3-Iodo-4-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

Oxidation Reactions: The phenacyl group can be oxidized to form carboxylic acids or other oxidized products.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

3-Iodo-4-(trifluoromethyl)phenacyl bromide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the development of biochemical probes and imaging agents due to its ability to interact with biological molecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(trifluoromethyl)phenacyl bromide involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, including enzymes and receptors .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Phenacyl Halides

Key Observations:

- Electronic Effects: The trifluoromethyl group in this compound is strongly electron-withdrawing, polarizing the carbonyl group and enhancing electrophilicity at the α-carbon. This effect is comparable to 4-fluoro-3-(trifluoromethyl)phenacyl bromide but more pronounced than in unsubstituted phenacyl bromide .

Table 3: Hazard and Stability Comparisons

Safety Insights:

- Iodine-containing compounds may pose unique handling challenges, such as photosensitivity or higher toxicity compared to bromo analogs .

Biological Activity

3-Iodo-4-(trifluoromethyl)phenacyl bromide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group and an iodo substituent on a phenacyl bromide framework. The molecular formula is . The trifluoromethyl group is known for enhancing lipophilicity and biological activity, while the iodo group can participate in various chemical reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, analogues of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.125 μg/mL to 25 μg/mL, demonstrating potent antimicrobial effects, particularly against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Trifluoromethyl Compounds

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 3.125 | Staphylococcus aureus |

| 4-(Trifluoromethyl)phenacyl bromide | 6.25 | Escherichia coli |

| Coumarin derivatives | 6.25 - 25 | Candida albicans |

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways. The presence of strong electron-withdrawing groups like trifluoromethyl enhances the ability of these compounds to penetrate bacterial membranes, leading to increased permeability and subsequent cell lysis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as trifluoromethyl significantly enhances antimicrobial activity. Compounds with multiple substitutions on the phenyl ring often exhibit improved potency compared to their unsubstituted counterparts. For example, compounds bearing both iodo and trifluoromethyl groups showed enhanced interaction with bacterial enzymes, leading to higher inhibition rates .

Case Studies

- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phenacyl bromides, including those with trifluoromethyl substitutions, exhibited broad-spectrum antibacterial activity. The study highlighted that modifications at the para position significantly affected potency against various bacterial strains .

- Fungal Inhibition : Another investigation focused on the antifungal properties of similar compounds, revealing that certain derivatives showed promising results against Candida albicans, with MIC values comparable to standard antifungal agents .

Q & A

Q. What are the critical handling and storage protocols for 3-Iodo-4-(trifluoromethyl)phenacyl bromide?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or dust. Store the compound in a cool, dry, well-ventilated area, away from oxidizers and incompatible materials (e.g., strong bases). Ensure containers are tightly sealed and labeled with hazard warnings (H315, H319, H335). Regularly inspect storage conditions for signs of decomposition (e.g., discoloration).

Q. How is this compound typically synthesized?

- Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized acetophenone derivative. For example, bromine (Br₂) in carbon disulfide or acetic acid under controlled temperatures (0–5°C) is used to introduce the bromide group. The trifluoromethyl and iodo substituents may require sequential installation, with iodine introduced via electrophilic substitution using iodine monochloride (ICl) and the trifluoromethyl group added via Ullmann-type coupling or directed ortho-metalation. Purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Q. What safety hazards are associated with this compound?

- Methodological Answer : The compound is a severe skin and eye irritant (H315, H319) and may cause respiratory irritation (H335). Avoid direct contact and use spill containment kits for accidental releases. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Emergency protocols include using adsorbents (e.g., vermiculite) for spills and ensuring proper ventilation during handling.

Advanced Research Questions

Q. How do the electron-withdrawing substituents (iodo, trifluoromethyl) influence the reactivity of phenacyl bromide derivatives?

- Methodological Answer : The trifluoromethyl group enhances electrophilicity at the carbonyl carbon via strong electron-withdrawing effects, facilitating nucleophilic substitution (e.g., in heterocycle synthesis). The iodine atom acts as a directing group in electrophilic aromatic substitution and may participate in halogen-bonding interactions, affecting crystal packing or reaction pathways. Reactivity studies should include kinetic assays (e.g., monitoring substitution rates via HPLC) and computational modeling (DFT) to map electronic effects.

Q. How can researchers mitigate instability or decomposition during long-term storage?

- Methodological Answer : Store the compound under inert gas (argon/nitrogen) in amber glass vials to prevent photodegradation. Use desiccants (e.g., molecular sieves) to minimize hydrolysis. Periodically assess purity via TLC (silica gel, UV visualization) or ¹⁹F NMR to detect decomposition products (e.g., free iodide or trifluoromethyl byproducts). If degradation occurs, repurify using flash chromatography.

Q. What strategies optimize yields in heterocyclic syntheses using this compound?

- Methodological Answer : For thiazole or pyrimidine derivatives, employ microwave-assisted reactions to reduce reaction times. Use polar aprotic solvents (e.g., DMF) and catalysts like TiO₂ nanoparticles to enhance reactivity. Optimize stoichiometry (1:1.2 molar ratio of phenacyl bromide to nucleophile) and monitor progress via in situ FT-IR for carbonyl group consumption. Post-reaction, isolate products via acid-base extraction or centrifugal partition chromatography.

Q. How to resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies may arise from varying bromination conditions (e.g., solvent polarity, temperature gradients). Systematically test parameters:

- Compare bromine vs. N-bromosuccinimide (NBS) as brominating agents.

- Evaluate the impact of iodine positioning (meta vs. para to the carbonyl group) on reaction efficiency.

Use Design of Experiments (DoE) to identify critical factors (e.g., time, catalyst loading) and validate results via LC-MS to quantify intermediates.

Q. What advanced spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 190–200 ppm).

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group.

- HRMS : Use ESI+ mode to verify the molecular ion peak ([M+H]⁺, calculated for C₉H₅BrF₃IO: 382.84).

- X-ray crystallography : Resolve halogen-bonding interactions between iodine and neighboring atoms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.